

Unveiling the Selectivity Profile of DS01080522: A Guide to Kinase Cross-Reactivity Analysis

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Compound of Interest		
Compound Name:	DS01080522	
Cat. No.:	B15142608	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its development as a therapeutic agent or a chemical probe. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of kinase inhibitors, using the potent Protein Kinase A (PKA) inhibitor, **DS01080522**, as a central example. While specific comprehensive screening data for **DS01080522** is not publicly available, this guide will illustrate the expected data formats and the experimental protocols used to generate them.

DS01080522 is a potent inhibitor of the cAMP-activated protein kinase catalytic subunit alpha (PRKACA), a key enzyme in cellular signaling. To evaluate its potential for off-target effects, a thorough assessment of its interaction with a broad panel of kinases is essential. This process, known as kinome profiling, provides a detailed map of a compound's selectivity.

Data Presentation: Quantifying Kinase Interactions

A primary output of kinome profiling is a quantitative measure of the inhibitor's binding affinity or enzymatic inhibition against a large number of kinases. This data is typically presented in a tabular format to facilitate easy comparison of the inhibitor's potency against its intended target versus other kinases.

Table 1: Illustrative Kinome Scan Data for **DS01080522**

The following table is a hypothetical representation of the kind of data generated from a KINOMEscan™ assay, a widely used platform for kinase profiling. The data is often presented



as the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound, or as a dissociation constant (Kd).

Kinase Target	Gene Symbol	% Control @ 1 μΜ	Kd (nM)	Kinase Family
ΡΚΑα	PRKACA	0.5	< 10	AGC
ΡΚΑβ	PRKACB	2.5	50	AGC
PKG1α	PRKG1	15	250	AGC
ROCK1	ROCK1	30	>1000	AGC
Aurora A	AURKA	85	>10000	Other
CDK2	CDK2	92	>10000	CMGC
EGFR	EGFR	95	>10000	TK
SRC	SRC	98	>10000	тк
ΡΙ3Κα	PIK3CA	99	>10000	Atypical

Note: This data is illustrative and does not represent actual experimental results for **DS01080522**.

Experimental Protocols: Assessing Kinase Selectivity

The determination of a kinase inhibitor's selectivity profile is achieved through robust and high-throughput screening methods. The following is a detailed methodology for a typical competition binding assay, such as the KINOMEscanTM platform.

KINOMEscan™ Competition Binding Assay Protocol

This assay quantitatively measures the binding of a test compound to a panel of kinases.

Kinase Preparation: Human kinases are expressed as fusions with a DNA tag, typically in E.
coli or insect cells.



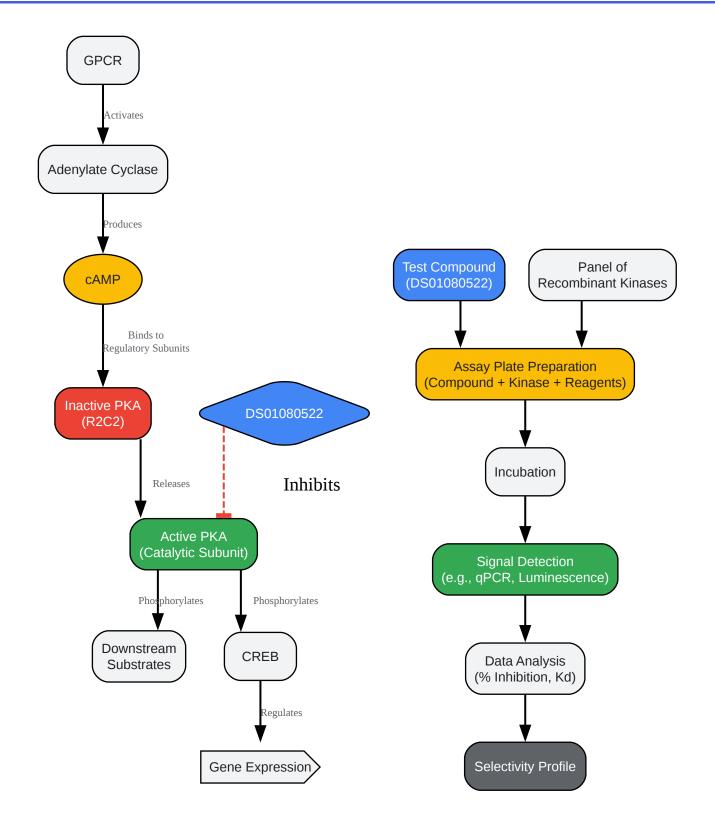
- Ligand Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support, such as magnetic beads.
- Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (DS01080522) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
- Washing: Unbound components are removed through a series of wash steps.
- Elution and Quantification: The amount of kinase bound to the immobilized ligand is determined by eluting the kinase-ligand complex and quantifying the associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). A lower amount of bound kinase indicates stronger binding of the test compound. For potent inhibitors, a dose-response curve is generated to determine the dissociation constant (Kd).

Visualizing Biological Context and Experimental Processes

Signaling Pathway of PRKACA

The primary target of **DS01080522**, PRKACA, is a central node in the cAMP signaling pathway, which regulates a multitude of cellular processes.





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